2-(3,4-Difluorophenyl)-5-fluorobenzoic acid
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Overview
Description
2-(3,4-Difluorophenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of fluorine atoms on both the phenyl and benzoic acid moieties, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its distinct structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid typically involves the introduction of fluorine atoms onto the aromatic ring systems. One common method involves the use of fluorinated precursors and subsequent coupling reactions. For instance, the synthesis can start with 3,4-difluorophenylboronic acid, which undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable halogenated benzoic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, biaryl derivatives, and various functionalized benzoic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
2-(3,4-Difluorophenyl)-5-fluorobenzoic acid finds applications in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of bioactive molecules.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards the target, leading to improved therapeutic efficacy . The pathways involved often include inhibition of specific enzymes or modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylacetic acid: Similar in structure but with an acetic acid moiety instead of benzoic acid.
3,4-Difluorophenylboronic acid: Contains a boronic acid group, used in cross-coupling reactions.
2,4-Difluorobenzoic acid: Another fluorinated benzoic acid derivative with different substitution pattern.
Uniqueness
2-(3,4-Difluorophenyl)-5-fluorobenzoic acid is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine atoms on both the phenyl and benzoic acid moieties provides distinct properties that are not observed in other similar compounds .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-8-2-3-9(10(6-8)13(17)18)7-1-4-11(15)12(16)5-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHDEJMDUNAJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680807 |
Source
|
Record name | 3',4,4'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183855-48-2 |
Source
|
Record name | 3',4,4'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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